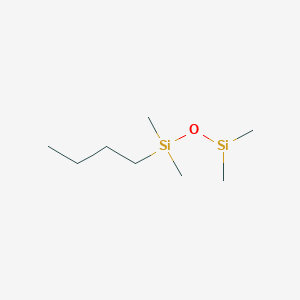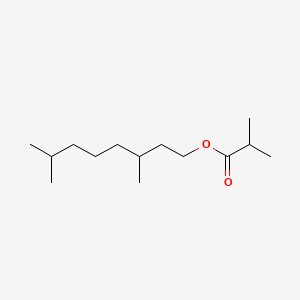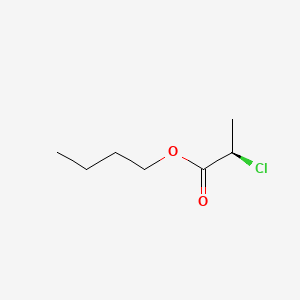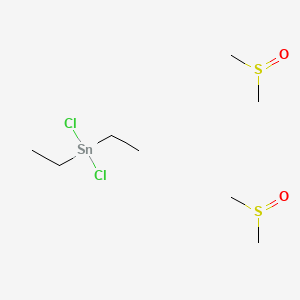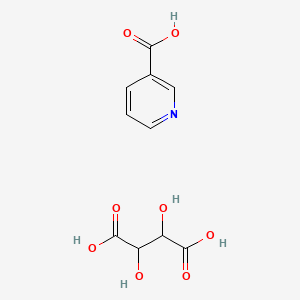![molecular formula C5H6N6S B12645819 7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine CAS No. 6312-61-4](/img/structure/B12645819.png)
7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 40369 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
Chemical Synthesis: This involves the use of specific reagents and catalysts under controlled conditions to produce the desired compound.
Industrial Production: Large-scale production methods may involve continuous flow reactors and other industrial equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
NSC 40369 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NSC 40369 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry: It is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of NSC 40369 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
NSC 40369 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include other small molecules with similar chemical structures or functional groups
Conclusion
NSC 40369 is a compound with significant potential in various scientific fields Its unique chemical properties and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
6312-61-4 |
|---|---|
Molecular Formula |
C5H6N6S |
Molecular Weight |
182.21 g/mol |
IUPAC Name |
7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C5H6N6S/c1-12-4-2-3(10-11-9-2)7-5(6)8-4/h1H3,(H3,6,7,8,9,10,11) |
InChI Key |
QPNHQBKEVKPIOS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=NNN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


